![molecular formula C15H18N2O5S B2634024 1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795085-73-2](/img/structure/B2634024.png)
1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C15H18N2O5S and a molecular weight of 338.38. It is a derivative of pyrrolidine and azetidine, two types of nitrogen heterocycles . The pyrrolidine ring is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The azetidine ring is a four-membered ring that has given life-saving penicillin and cephalosporin antibiotics .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine and azetidine rings from different cyclic or acyclic precursors . The β-lactam ring, a part of the azetidine structure, has emerged as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids .
Molecular Structure Analysis
Spirocyclic compounds, like this one, are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound is no exception. Specifically, 1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibits inhibitory activity against influenza A virus, making it a candidate for further investigation .
- Additionally, related 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have demonstrated potency against Coxsackie B4 virus .
- The pyrrolidine-2,5-dione scaffold has been explored for its antitubercular properties. While specific studies on this compound are limited, related indole derivatives have shown promise against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
- The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring has been associated with anticonvulsant effects. Compound 69k, which incorporates this substituent, exhibits favorable activity .
- Researchers have developed an efficient protocol for synthesizing novel azepino-fused diindoles using isatin-tethered N-sulfonyl-1,2,3-triazoles and indoles. This compound’s unique structure makes it an interesting candidate for further exploration .
Antiviral Activity
Antitubercular Activity
Anticonvulsant Activity
Rhodium-Catalyzed Synthesis
Drug Metabolism and Clearance
properties
IUPAC Name |
1-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-2-22-12-5-3-4-6-13(12)23(20,21)16-9-11(10-16)17-14(18)7-8-15(17)19/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGAANMIOJFPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.